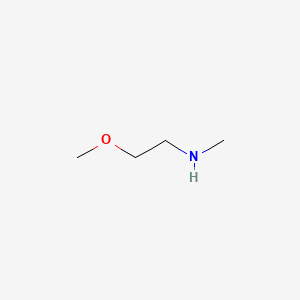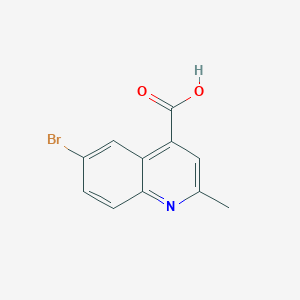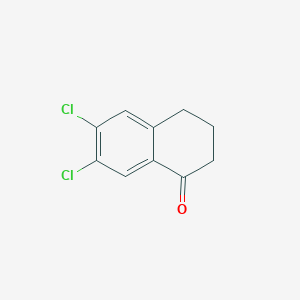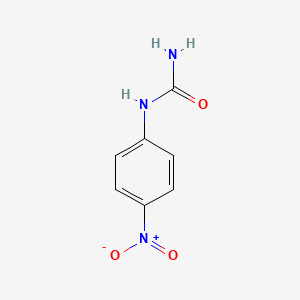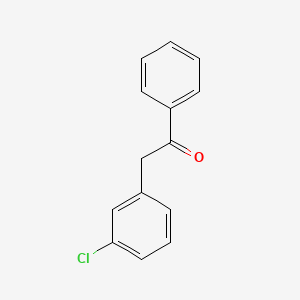
2-(3-Chlorophenyl)-1-phenylethanone
Übersicht
Beschreibung
The description of a compound usually includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, etc.) and its physical appearance (e.g., solid, liquid, color, etc.).
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties.Wissenschaftliche Forschungsanwendungen
Neuroscience and Pharmacology
- Field : Neuroscience and Pharmacology .
- Application : The compound 2-Phenylethylamine (PEA), which is related to 2-(3-Chlorophenyl)-1-phenylethanone, holds significant importance in the realm of neuroscience and pharmacology. It acts as a neuromodulator, influencing mood, cognition, and behavior. Its role extends to the regulation of neurotransmitter levels, particularly dopamine and norepinephrine, contributing to feelings of euphoria and alertness .
- Method of Application : PEA also serves as a precursor to various neurotransmitters, and plays a vital role in the synthesis of catecholamines .
- Results : PEA’s pharmacological properties have garnered attention in drug discovery, with researchers exploring its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .
Synthesis of Thiophene Derivatives
- Field : Organic Chemistry .
- Application : Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors. Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Method of Application : The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .
- Results : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Nonlinear Optics
- Field : Optics .
- Application : A compound similar to “2-(3-Chlorophenyl)-1-phenylethanone”, known as “3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one” (CPP), has been studied for its potential applications in nonlinear optics . Nonlinear optics is a field of optics that studies the interaction of light with matter where the response of the material is nonlinear in the applied field .
- Method of Application : The CPP molecule’s potential applications in nonlinear optics are confirmed by second and third harmonic generation studies at five different characteristic wavelengths .
- Results : The static and dynamic polarizability of the CPP molecule are found to be many-fold higher than that of urea . The second and third harmonic generation values of the titled molecule are found to be 56 and 158 times higher than the standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .
Synthesis of Dihydrothiophenes
- Field : Organic Chemistry .
- Application : The compound can be used in the synthesis of dihydrothiophenes via [3 + 2] cycloadditions of thiouronium ylides .
- Method of Application : The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is used to make aminothiophene derivatives .
- Results : The synthesized dihydrothiophenes can be used in various applications due to their diverse properties .
Antispasmodic Applications
- Field : Pharmacology .
- Application : A hybrid molecule of anthranilic acid and 2-(3-chlorophenyl)ethylamine has been synthesized due to its predicted spasmolytic activity .
- Method of Application : The hybrid molecule was applied in acylation with different acyl chlorides .
- Results : A thorough biological evaluation of the compounds was conducted assessing their in vitro antimicrobial, cytotoxic, anti-inflammatory activity, and ex vivo spasmolytic activity .
Anticonvulsant and Antinociceptive Activity
- Field : Pharmacology .
- Application : A compound similar to “2-(3-Chlorophenyl)-1-phenylethanone”, known as “3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione” has been studied for its anticonvulsant and antinociceptive activity .
- Method of Application : The compound was tested in various models of epilepsy and pain .
- Results : The compound showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Safety And Hazards
This involves studying the toxicity of the compound, its potential hazards, safe handling procedures, and disposal methods.
Zukünftige Richtungen
This could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made in its synthesis or use.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-1-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXPIFADCVUZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289231 | |
| Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-1-phenylethanone | |
CAS RN |
27798-43-2 | |
| Record name | NSC59912 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3-chlorophenyl)-1-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40289231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



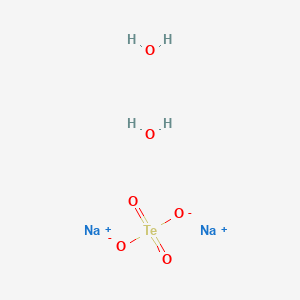
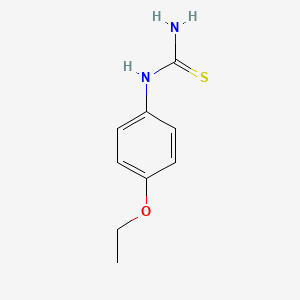
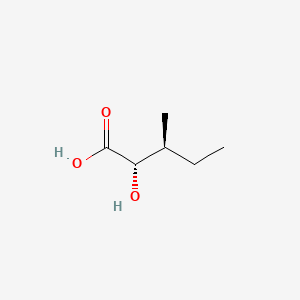

![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
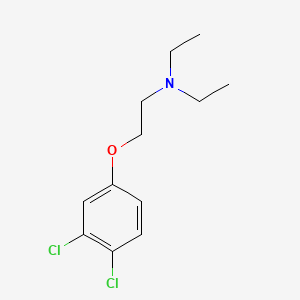
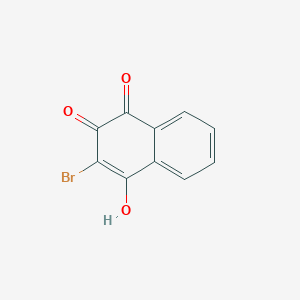
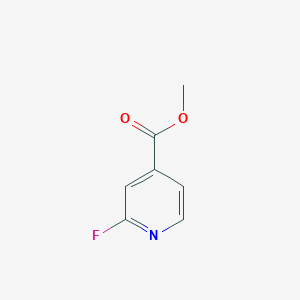
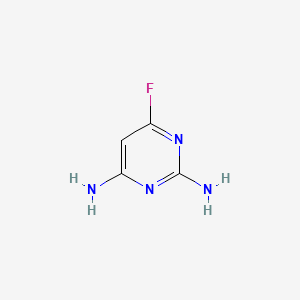
![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)
